molecular formula C17H15NO2 B11856834 1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol CAS No. 656233-88-4

1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol

Katalognummer: B11856834
CAS-Nummer: 656233-88-4
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: MZVQTQYIVYWDDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Methoxy and Methylphenyl Groups: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The 4-methylphenyl group can be introduced through Friedel-Crafts alkylation using toluene and a suitable catalyst like aluminum chloride.

    Final Functionalization:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Analyse Chemischer Reaktionen

1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

656233-88-4

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

1-methoxy-4-(4-methylphenyl)isoquinolin-5-ol

InChI

InChI=1S/C17H15NO2/c1-11-6-8-12(9-7-11)14-10-18-17(20-2)13-4-3-5-15(19)16(13)14/h3-10,19H,1-2H3

InChI-Schlüssel

MZVQTQYIVYWDDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.